N-(3-fluorophenyl)-3-formyl-N-methylbenzamide
Overview
Description
N-(3-fluorophenyl)-3-formyl-N-methylbenzamide: is an organic compound that belongs to the class of benzamides It features a benzamide core with a 3-fluorophenyl group and a formyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-3-formyl-N-methylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 3-fluoroaniline with benzoyl chloride to form N-(3-fluorophenyl)benzamide.
Formylation: The benzamide is then subjected to formylation using a formylating agent such as formic acid or formic anhydride to introduce the formyl group at the 3-position of the benzene ring.
Methylation: Finally, the compound is methylated using a methylating agent like methyl iodide to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-fluorophenyl)-3-formyl-N-methylbenzamide can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-fluorophenyl)-3-formyl-N-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of drugs targeting specific enzymes or receptors. Its fluorine atom can enhance the metabolic stability and bioavailability of the resulting drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the development of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3-formyl-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in various biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, influencing signal transduction pathways.
Comparison with Similar Compounds
N-(3-fluorophenyl)benzamide: Lacks the formyl and methyl groups, making it less versatile in certain applications.
3-formyl-N-methylbenzamide: Lacks the fluorophenyl group, which may reduce its efficacy in medicinal applications.
N-(3-chlorophenyl)-3-formyl-N-methylbenzamide: Similar structure but with a chlorine atom instead of fluorine, which can alter its chemical and biological properties.
Uniqueness: N-(3-fluorophenyl)-3-formyl-N-methylbenzamide is unique due to the presence of both the fluorophenyl and formyl groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-formyl-N-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2/c1-17(14-7-3-6-13(16)9-14)15(19)12-5-2-4-11(8-12)10-18/h2-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEMVEQFSWCODH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)F)C(=O)C2=CC=CC(=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.